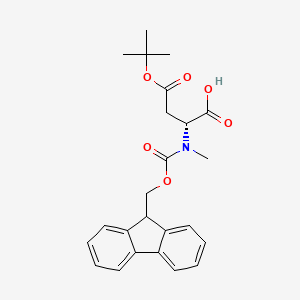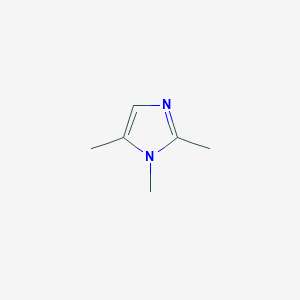
1,2,5-Trimethyl-1H-imidazole
Overview
Description
“1,2,5-Trimethyl-1H-imidazole” is a chemical compound with the molecular formula C6H10N2 . It is a type of imidazole, a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of imidazoles, including “this compound”, often involves the reaction of glyoxal and formaldehyde in ammonia . Other methods include the use of propargylic amines through a AgOTf-catalyzed or molecular iodine-promoted cascade reaction .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The molecular weight of this compound is 110.16 g/mol .
Chemical Reactions Analysis
Imidazoles, including “this compound”, can undergo various chemical reactions. For instance, they can react with benzyl isocyanide derivatives in a process known as [3 + 2] cycloaddition .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 110.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . Its topological polar surface area is 17.8 Ų .
Scientific Research Applications
1. Biological and Medicinal Chemistry
1,2,5-Trimethyl-1H-imidazole and its derivatives play a significant role in biological and medicinal chemistry. Imidazole is a common and essential heterocyclic fragment of many biologically important molecules. Research indicates that imidazole and its derivatives have shown broad bioactivities due to their ability to readily bind with various enzymes and receptors in biological systems. This makes them valuable in medicinal chemistry for treating various diseases and as potential diagnostic agents and pathologic probes (Zhang, Peng, Damu, Geng, & Zhou, 2014).
2. Synthesis and Characterization
The synthesis and characterization of imidazole derivatives, including this compound, are significant for developing new compounds with potential biological activities. Studies on the synthesis of imidazole derivatives from 4-methyl-1H-imidazole-5-carbaldehyde have shown the creation of compounds that could display biological activities. These include the synthesis of 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which could serve as a precursor for other imidazolium derivatives (Orhan, Kose, Alkan, & Öztürk, 2019).
3. Antimicrobial Applications
Imidazole derivatives, including 1,2,5-tri(hetero)arylimidazole, have shown promising results in antimicrobial applications. A study on the synthesis and antibacterial evaluation of these derivatives revealed their potential in inhibiting Staphylococcus aureus proliferation, suggesting their use in developing new antibacterial drugs (Ramos, Oliveira, Costa, & Raposo, 2020).
4. Corrosion Inhibition
Imidazole derivatives are also used as corrosion inhibitors. Research on the inhibitive performance of imidazole derivatives on steel corrosion in hydrochloric acid demonstrated their effectiveness. These compounds act as anodic inhibitors, offering protection to mild steel in corrosive environments (Ouakki, Rbaa, Galai, Lakhrissi, Rifi, & Cherkaoui, 2018).
5. Gas Generators and Energetic Materials
Imidazole-based compounds have potential applications in nitrogen-rich gas generators. A study on the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for gas generators found that these compounds possess high positive heats of formation, making them suitable for high-energy applications (Srinivas, Ghule, & Muralidharan, 2014).
Mechanism of Action
Target of Action
1,2,5-Trimethyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound that plays a crucial role in various biological systems .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole and its derivatives are involved in several biochemical pathways. For instance, imidazole is a key component in the biosynthesis of histidine and purines . .
Pharmacokinetics
The compound’s molecular weight (11016) and its lipophilicity suggest that it may have good bioavailability .
Result of Action
Imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature under an inert atmosphere
Safety and Hazards
Future Directions
Imidazoles, including “1,2,5-Trimethyl-1H-imidazole”, have promising potential in various fields. They are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Properties
IUPAC Name |
1,2,5-trimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-4-7-6(2)8(5)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQSMXWTBRYPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




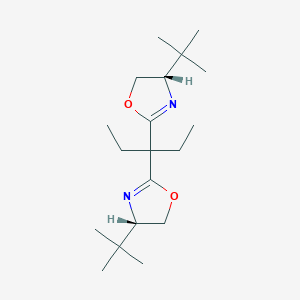

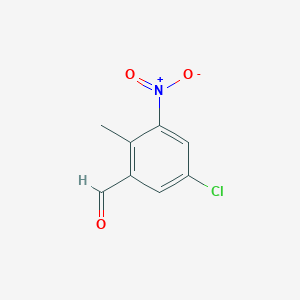

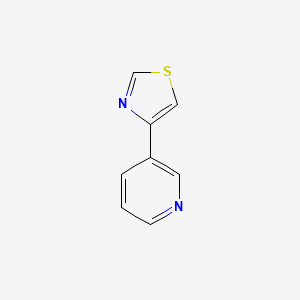
![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)
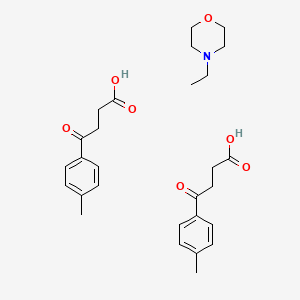

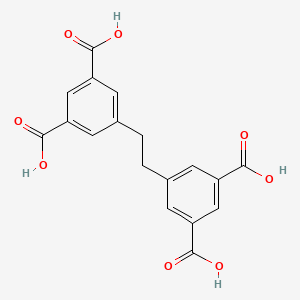
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)
![((1,3,8,10-Tetraoxo-1,3,8,10-tetrahydroanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9-diyl)bis(4,1-phenylene))diboronic acid](/img/structure/B3177498.png)
